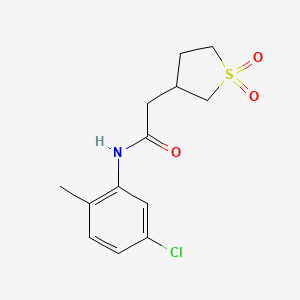

![molecular formula C22H20N4O B4640626 7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4640626.png)

7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine

Vue d'ensemble

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Pyrazolo[1,5-a]pyrimidines are a subclass of pyrimidines .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, pyrazolo[1,5-a]pyrimidines can be synthesized using a simple, efficient procedure .Molecular Structure Analysis

The structure of pyrimidines and pyrazolo[1,5-a]pyrimidines is characterized by a six-membered ring containing two nitrogen atoms . The specific structure of “7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine” would include additional functional groups attached to this basic ring structure.Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, they can participate in [3 + 3] annulation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines and pyrazolo[1,5-a]pyrimidines can vary widely depending on their specific structure. For example, some pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties .Applications De Recherche Scientifique

Anticancer Activity

Pyrimidine derivatives have been designed and developed for their anticancer activity . The resemblance in structure with the nucleotide base pair of DNA and RNA makes pyrimidine a valuable compound in the treatment of cancer . For example, 5-halogenated derivatives of pyrimidine were among the first analogs tested for biological activity .

Antimicrobial Activity

Pyrimidine and its derivatives have shown a wide range of biological potential including antimicrobial activity . For instance, a series of 2,4,6-trisubstituted pyrimidines showed promising activity against microbial strains .

Antiviral Activity

Pyrimidine derivatives have also been reported to have antiviral properties . This is due to the presence of pyrimidine in the structure of DNA and RNA, which plays a crucial role in the replication of viruses .

Anti-inflammatory and Analgesic Activity

Pyrimidine derivatives have demonstrated anti-inflammatory and analgesic activities . This is likely due to their ability to inhibit the production of certain chemicals in the body that cause inflammation and pain .

Antioxidant Activity

Pyrimidine derivatives have shown antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antimalarial Activity

Pyrimidine derivatives have been found to have antimalarial properties . They are believed to interfere with the life cycle of the malaria parasite, thereby inhibiting its growth and reproduction .

Mécanisme D'action

Target of Action

It is known that pyrazolo[1,5-a]pyrimidine derivatives have significant anticancer activity . They can act on different targets simultaneously in cancer cells and possess potent in vitro and in vivo activity against both drug-sensitive and drug-resistant cancers .

Mode of Action

Pyrazolo[1,5-a]pyrimidine derivatives are known to interact with their targets in cancer cells, leading to changes that inhibit cancer cell growth .

Biochemical Pathways

It is known that purine and pyrimidine synthesis and metabolism play major roles in controlling embryonic and fetal development and organogenesis . Pyrazolo[1,5-a]pyrimidine derivatives may interact with these pathways, affecting their downstream effects .

Pharmacokinetics

Morpholine derivatives, which include 7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine, are known to have a broad spectrum of pharmacological activities . The pharmacokinetic properties of these compounds can significantly impact their bioavailability .

Result of Action

It is known that pyrazolo[1,5-a]pyrimidine derivatives have significant anticancer activity . They can act on different targets simultaneously in cancer cells, leading to changes that inhibit cancer cell growth .

Action Environment

The synthesis of similar compounds has been successfully carried out under various conditions , suggesting that the action of 7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine may also be influenced by environmental factors.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O/c1-3-7-17(8-4-1)19-16-23-26-21(25-11-13-27-14-12-25)15-20(24-22(19)26)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSNWLXSHHJRMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4640550.png)

![4-({[(2-ethylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4640556.png)

![2-[(cyclohexylcarbonyl)amino]-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4640593.png)

![1-(4-fluorophenyl)-4-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4640595.png)

![2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4640603.png)

![5-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4640609.png)

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4640614.png)

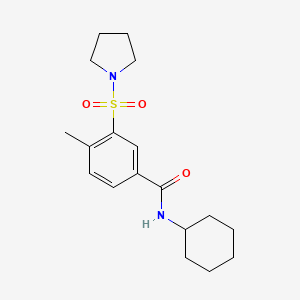

![1-[(3-nitrophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4640631.png)

![N-(3-chloro-4-fluorophenyl)-4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B4640634.png)

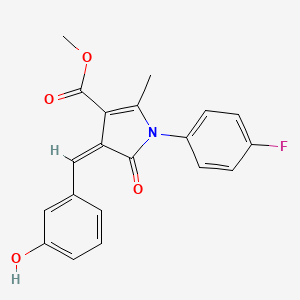

![3-amino-N-[2-(1H-indol-3-yl)ethyl]-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4640638.png)